Regioisomeric Scaffold Divergence: 3-Carboxamide vs. 2-Carboxamide Oxolane Attachment
The target compound positions the carboxamide at the oxolane 3-position, whereas its closest commercially catalogued analog—N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide (CAS 2034533-74-7)—bears the amide linkage at the 2-position . This regioisomeric difference produces distinct spatial vectors for any substituent elaborated from the oxolane ring. In the broader tetrahydrofuran carboxamide class, the 3-carboxamide regioisomer has been employed as a scaffold in cathepsin S inhibitors (e.g., noncovalent inhibitors with P3 cyclic ethers) [1], whereas the 2-carboxamide regioisomer has been explored in B1-receptor antagonist programs [2]. No published head-to-head biological comparison of these two regioisomers exists; the differentiation evidence is structural and scaffold-preference-based.
| Evidence Dimension | Regioisomeric carboxamide attachment position on oxolane ring |
|---|---|
| Target Compound Data | Oxolane-3-carboxamide (tetrahydrofuran-3-carboxamide); amide at ring position 3 |
| Comparator Or Baseline | Oxolane-2-carboxamide (CAS 2034533-74-7); amide at ring position 2 |
| Quantified Difference | Qualitative: distinct exit vector geometry; no direct quantitative comparative bioactivity data available |
| Conditions | Structural analysis by molecular formula and IUPAC nomenclature comparison (Chemsrc database) |
Why This Matters
Regioisomeric identity determines the three-dimensional vector of any elaborated ligand, directly impacting binding pocket complementarity and SAR reproducibility—procurement of the incorrect regioisomer invalidates downstream SAR.
- [1] Enzyme Information Database. (3R,4S)-N-hydroxy-4-[([4-[(2-methylquinolin-4-yl)methoxy]phenyl]carbonyl)amino]tetrahydrofuran-3-carboxamide — noncovalent inhibitor of cathepsin S: P3 cyclic ethers. Bioorg Med Chem. 2006. View Source
- [2] Hauel N, Ceci A, Doods H, et al. Disubstituted tetrahydrofuranyl compounds as B1-receptor antagonists. US Patent Application US20120208823 A1. August 16, 2012. Boehringer Ingelheim International GmbH. View Source
